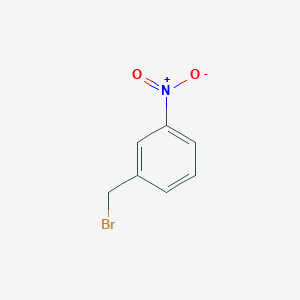

3-Nitrobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66499. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWXALCHPJANMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063246 | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3958-57-4 | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-nitrobenzyl bromide. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identity and Structure

This compound, also known as α-bromo-3-nitrotoluene, is an organic compound featuring a benzene (B151609) ring substituted with a bromomethyl group and a nitro group at the meta position.[1] This unique structure, combining a reactive benzylic bromide with an electron-withdrawing nitro group, makes it a versatile reagent in organic synthesis.[2]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-3-nitrobenzene[3] |

| Synonyms | α-Bromo-m-nitrotoluene, m-Nitrobenzyl bromide[4][5] |

| CAS Number | 3958-57-4[1] |

| Molecular Formula | C₇H₆BrNO₂[1] |

| Molecular Weight | 216.03 g/mol [1] |

| SMILES String | [O-]--INVALID-LINK--c1cccc(CBr)c1[4] |

| InChI Key | LNWXALCHPJANMJ-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow or green crystalline powder.[1] Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow to green powder/crystal[1] |

| Melting Point | 57.0 to 61.0 °C[1] |

| Boiling Point | 115 °C at 0.8 mmHg[1] |

| Density | 1.7 ± 0.1 g/cm³[5] |

| Solubility | Soluble in methanol; Insoluble in water[1][6] |

| Flash Point | 153-154°C at 7mm[5][7] |

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by two functional groups: the benzyl (B1604629) bromide and the nitro group.

-

Benzyl Bromide Group : The bromomethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. This feature is instrumental for attaching the 3-nitrobenzyl moiety to various molecules, such as polymer backbones or for functionalizing surfaces.[2]

-

Nitro Group : The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic position. Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amine. This resultant amino group provides a handle for further reactions like amide bond formation, enabling the synthesis of more complex molecules.[2]

This dual functionality makes this compound a valuable intermediate in various synthetic applications, including:

-

Material Science : Introduction of specific optical, electronic, or mechanical properties into polymers and other advanced materials.[2]

-

Organic Synthesis : Used as a building block for creating complex organic molecules. For instance, it has been used in the synthesis of 1,4-disubstituted imidazoles, which have potential as antibacterial agents.[8][9]

A logical diagram illustrating the key chemical attributes of this compound is presented below.

Caption: Key functional groups and reactivity of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of nitrobenzyl bromide from o-nitrotoluene is described below. This method utilizes a free radical bromination reaction.[10]

Materials:

-

o-Nitrotoluene

-

Dichloroethane (or Chlorobenzene)

-

Azobisisobutyronitrile (AIBN - initiator)

-

40% Hydrobromic acid

-

30% Hydrogen peroxide

Procedure:

-

In a 5000L bromination kettle, add 300kg of dichloroethane, 226kg of o-nitrotoluene, and 24kg of azobisisobutyronitrile. Stir the mixture for 20 minutes, then pump the solution into a high-level tank for later use.[10]

-

To the bromination kettle, add another 300kg of dichloroethane and 226kg of o-nitrotoluene. Stir to mix evenly.[10]

-

Add 740.86kg of 40% hydrobromic acid to the kettle and heat the mixture to 72-75°C with stirring.[10]

-

Simultaneously and slowly add the mixed solution from the high-level tank and 448.26kg of 30% hydrogen peroxide dropwise into the bromination kettle.[10]

-

After the addition is complete, continue the reaction at the same temperature for 2 hours.[10]

-

Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified.[10]

The following diagram illustrates the workflow for this synthesis.

References

- 1. This compound | 3958-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 98 3958-57-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound(3958-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound 98 3958-57-4 [sigmaaldrich.com]

- 9. This compound, 98% 3958-57-4 India [ottokemi.com]

- 10. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 3-Nitrobenzyl Bromide (CAS 3958-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzyl bromide, with the CAS number 3958-57-4, is a versatile reagent in organic synthesis, primarily recognized for its utility as a photolabile protecting group and as a building block for various heterocyclic compounds. Its chemical structure, featuring a nitro group on the benzene (B151609) ring and a reactive benzylic bromide, imparts unique properties that are leveraged in a range of applications, from medicinal chemistry to materials science. The nitro group's electron-withdrawing nature enhances the reactivity of the benzylic position, while also providing a chromophore that can be exploited for light-mediated cleavage. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3958-57-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Melting Point | 56-59 °C | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and ether. | [3] |

| Synonyms | α-Bromo-m-nitrotoluene, 1-(Bromomethyl)-3-nitrobenzene | [2] |

Synthesis of this compound

This compound is typically synthesized via the bromination of 3-nitrotoluene (B166867). A common method involves free-radical bromination, where 3-nitrotoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. Another approach involves the direct bromination of 3-nitrotoluene with elemental bromine under UV irradiation.[4]

A general patented process for preparing nitrobenzyl bromides involves the free-radical bromination of the corresponding nitrotoluene. This process can also include the in-situ conversion of the HBr byproduct back into bromine.[5]

Safety and Handling

This compound is a corrosive and lachrymatory substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][7] It is classified as a substance that causes severe skin burns and eye damage.[6]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

Applications and Experimental Protocols

Photolabile Protecting Group ("Caged" Compounds)

The most prominent application of this compound is in the synthesis of "caged" compounds. The 3-nitrobenzyl group can be attached to a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates, rendering the parent molecule biologically inactive.[6][8] Upon irradiation with UV light (typically around 365 nm), the nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[8][9] This technique is invaluable for studying dynamic biological processes.

The mechanism of photocleavage proceeds through an excited state of the nitro group, which abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 3-nitrosobenzaldehyde (B14633449) as a byproduct.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. EP2300016B1 - 6-substituted estradiol derivatives and methods of use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN116063366B - Preparation method of estradiol - Google Patents [patents.google.com]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05602E [pubs.rsc.org]

An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide is a versatile reagent in organic synthesis, playing a crucial role as a building block and a functional moiety in the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its significance in medicinal chemistry and drug development. Particular focus is given to its utility in the synthesis of potential enzyme inhibitors and its application as a photoremovable protecting group.

Core Properties of this compound

This compound, also known as α-bromo-m-nitrotoluene, is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for its handling, application, and characterization in a laboratory setting.

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | White to yellow or light brown crystalline powder | [2] |

| Melting Point | 58-59 °C | [2][3] |

| Boiling Point | 153-154 °C at 7 mmHg | [4] |

| CAS Number | 3958-57-4 | [1][2] |

| Solubility | Insoluble in water; Soluble in methanol. | [4] |

| Density | ~1.684 g/cm³ (estimate) | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 3-nitrotoluene (B166867). Various methods have been established, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Experimental Protocol: Radical Bromination of 3-Nitrotoluene

This protocol is adapted from established procedures for the synthesis of nitrobenzyl bromides.[1][2]

Materials:

-

3-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Petroleum ether or ligroin for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid succinimide (B58015) floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from petroleum ether or ligroin to yield pale yellow crystals.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-nitrotoluene.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various biologically active molecules and as a functional tool in chemical biology.

Synthesis of Enoyl Acyl Carrier Protein Reductase (FabI) Inhibitors

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents.[5][6] 1,4-disubstituted imidazoles have been identified as potential inhibitors of FabI.[7] this compound is a valuable reagent for the synthesis of these imidazole (B134444) derivatives.

This generalized protocol outlines the synthesis of a 1,4-disubstituted imidazole using this compound.

Materials:

-

4-Phenyl-1H-imidazole

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-phenyl-1H-imidazole in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature or gently heat to 50-60 °C until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-(3-nitrobenzyl)-4-phenyl-1H-imidazole.

Photoremovable Protecting Groups

The nitrobenzyl group is a well-established photoremovable protecting group (PPG) in organic synthesis and chemical biology.[3][8] This functionality allows for the protection of sensitive functional groups, such as alcohols, amines, and carboxylic acids, which can be deprotected under mild conditions using UV light. This "caging" technique provides spatial and temporal control over the release of biologically active molecules.[9]

The deprotection mechanism proceeds via an intramolecular rearrangement upon photoexcitation, leading to the release of the protected molecule and the formation of a nitrosobenzaldehyde derivative.[3]

The following diagram illustrates the general principle of using a 3-nitrobenzyl group as a photoremovable protecting group for an alcohol.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[7] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development. Its well-defined properties and versatile reactivity make it an important building block for the synthesis of complex organic molecules, including potential therapeutics targeting bacterial enzymes. Furthermore, its utility as a photoremovable protecting group offers sophisticated control in multi-step syntheses and in the study of biological systems. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Enoyl acyl carrier protein reductase inhibitors: an updated patent review (2011 - 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound 98 3958-57-4 [sigmaaldrich.com]

- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 3-Nitrobenzyl Bromide, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-nitrobenzyl bromide, with a specific emphasis on its melting point. The information contained herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a crystalline organic compound. Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(bromomethyl)-3-nitrobenzene | Thermo Fisher Scientific |

| Synonyms | α-Bromo-3-nitrotoluene, m-Nitrobenzyl bromide | Tokyo Chemical Industry, Sigma-Aldrich |

| CAS Number | 3958-57-4 | Sigma-Aldrich |

| Molecular Formula | C7H6BrNO2 | Thermo Fisher Scientific |

| Molecular Weight | 216.03 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow or pale cream to brown crystalline powder. | Tokyo Chemical Industry, Thermo Fisher Scientific |

| Solubility | Soluble in Methanol. Insoluble in water. | Tokyo Chemical Industry, ChemicalBook |

Melting Point Data

The melting point of this compound is a critical parameter for its identification and purity assessment. As a pure crystalline solid, it is expected to have a sharp melting point range. However, the presence of impurities can lead to a depression and broadening of this range. Below is a summary of reported melting point values from various chemical suppliers.

| Supplier/Source | Reported Melting Point (°C) |

| Tokyo Chemical Industry | 57.0 - 61.0 |

| Sigma-Aldrich | 58 - 59 (lit.) |

| ChemicalBook | 59 - 60 |

| Thermo Scientific | 54.0 - 60.0 |

| Fisher Scientific | 56 - 59 |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the specific methodologies used for determination.

Experimental Protocol for Melting Point Determination

The following is a standard and detailed methodology for the accurate determination of the melting point of this compound, based on the capillary tube method. This method is widely accepted and aligns with general pharmacopeia requirements.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (closed at one end)

-

This compound sample (ensure it is dry and finely powdered)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry to avoid inaccuracies. If necessary, dry the sample in a desiccator.

-

Place a small amount of the crystalline sample in a clean, dry mortar and gently grind it into a fine, homogeneous powder using a pestle.

-

-

Loading the Capillary Tube:

-

Take a capillary tube and tap the open end into the powdered sample. A small amount of the powder will enter the tube.

-

To pack the sample into the closed end of the tube, gently tap the bottom of the capillary tube on a hard surface or drop it through a long glass tube onto a hard surface.

-

The final packed sample height in the capillary tube should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.

-

For an accurate measurement, set the heating rate to 10 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min

-

A Technical Guide to the Solubility of 3-Nitrobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzyl bromide in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on molecular structure, and a detailed experimental protocol for the precise quantitative determination of its solubility. This information is critical for researchers and professionals in drug development and organic synthesis who require accurate solubility data for reaction optimization, purification, and formulation.

Core Concepts: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar nitro group (-NO2) and a reactive benzyl (B1604629) bromide moiety. The presence of the electron-withdrawing nitro group and the bromine atom introduces polarity to the molecule. However, the aromatic benzene (B151609) ring constitutes a significant nonpolar component. Consequently, this compound is expected to exhibit moderate solubility in polar aprotic and some polar protic solvents, and lower solubility in highly nonpolar or highly polar solvents.

Solubility Profile of this compound

| Solvent Classification | Solvent | Qualitative Solubility |

| Halogenated | Dichloromethane | Soluble[1] |

| Chloroform | Predicted to be soluble | |

| Alcohols | Hot Ethanol | Soluble[1] |

| Methanol | Predicted to be soluble | |

| Ketones | Acetone | Predicted to be soluble |

| Ethers | Diethyl Ether | Predicted to be soluble |

| Aromatic Hydrocarbons | Toluene | Predicted to be sparingly soluble |

| Polar Aprotic | Dimethylformamide (DMF) | Predicted to be soluble |

| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble | |

| Aqueous | Water | Insoluble[1][2] |

Experimental Protocol for Solubility Determination: Gravimetric Method

For a precise quantitative determination of this compound solubility in a specific organic solvent, the gravimetric method is a reliable and straightforward approach.[3][4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature, expressed in grams per 100 mL ( g/100 mL).

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter or a Büchner funnel with filter paper)

-

Pre-weighed evaporation dish or watch glass

-

Drying oven

-

Pipette (10 mL, Class A)

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent (e.g., 50 mL) to a conical flask.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Add an excess amount of this compound to the solvent while stirring continuously with a magnetic stirrer. An excess is ensured when a small amount of undissolved solid remains at the bottom of the flask.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 10 mL) using a pipette. To avoid transferring any solid particles, a syringe with a filter can be used.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed evaporation dish.

-

Record the combined weight of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (58-59 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

-

Calculation of Solubility:

-

Record the final constant weight of the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound in the aliquot.

-

Express the solubility in grams per 100 mL of the solvent.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide is a versatile reagent in organic synthesis, prized for its unique electronic and steric properties that influence its reactivity and stability. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on its reactivity profile in nucleophilic substitution reactions and its stability under various conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Introduction

This compound (C₇H₆BrNO₂) is a crystalline solid that serves as a valuable building block in the synthesis of a wide array of organic molecules.[1] Its structure, featuring an electron-withdrawing nitro group at the meta position of the benzene (B151609) ring and a reactive benzylic bromide, imparts a distinct reactivity profile compared to its ortho and para isomers. The meta-positioning of the nitro group influences the electrophilicity of the benzylic carbon primarily through an inductive effect, making it a moderately reactive alkylating agent. This property has led to its widespread use in the introduction of the 3-nitrobenzyl moiety into various molecular scaffolds, a common strategy in the development of pharmaceuticals and functional materials.[2] The 3-nitrobenzyl group can also serve as a photolabile protecting group, adding to its synthetic utility.

Understanding the reactivity and stability of this compound is paramount for its effective and safe utilization in research and development. This guide consolidates available data on its chemical properties, reactivity with common nucleophiles, and stability under thermal and photochemical stress.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 57-61 °C | [3] |

| CAS Number | 3958-57-4 | |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and ether; slightly soluble in water. | [1] |

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution reactions (Sₙ2). The presence of the electron-withdrawing nitro group at the meta position enhances the electrophilicity of the benzylic carbon through its negative inductive effect (-I). Unlike the ortho and para isomers, the meta-nitro group cannot exert a direct resonance-withdrawing effect (-M) on the benzylic position. This results in a moderated reactivity for the 3-nitro isomer compared to the more activated 4-nitrobenzyl bromide.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form the corresponding substituted products. These reactions typically proceed via an Sₙ2 mechanism, characterized by a bimolecular rate-determining step and inversion of configuration at the benzylic carbon.[4][5]

The general scheme for the Sₙ2 reaction of this compound is as follows:

While specific kinetic data for this compound is sparse in the literature, comparative studies of substituted benzyl (B1604629) bromides provide valuable insights. The reactivity is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 2: Comparative Reactivity of Benzyl Bromide Derivatives with Amines

| Substrate | Nucleophile | Solvent System (v/v) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) | Reference(s) |

| Benzyl bromide | Aniline (B41778) | Nitrobenzene-Ethanol (80:20) | 0.41 | [6] |

| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 0.93 | [6] |

| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | 0.19 | [6] |

| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | 0.11 | [6] |

The data in Table 2 illustrates the electronic effects on the reactivity of benzyl bromides. The electron-withdrawing nitro group in the para position of p-nitrobenzyl bromide decreases the rate of reaction with aniline compared to unsubstituted benzyl bromide, which is contrary to what would be expected for a typical Sₙ2 reaction where electron-withdrawing groups on the aromatic ring are expected to accelerate the reaction. This suggests a complex interplay of electronic and solvent effects. For this compound, the reactivity is expected to be intermediate between that of benzyl bromide and p-nitrobenzyl bromide due to the meta position of the nitro group.

Use as a Protecting Group

The 3-nitrobenzyl group can be employed as a protecting group for various functional groups, particularly carboxylic acids and phenols. Its introduction is achieved through the reaction of this compound with the corresponding carboxylate salt or phenoxide. A key advantage of the nitrobenzyl protecting groups is their photolability, allowing for deprotection under mild conditions using UV light.

Upon irradiation with UV light (typically around 350 nm), the 3-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the deprotected functional group. This "traceless" deprotection method is highly valuable in multi-step synthesis, particularly in the context of solid-phase peptide synthesis and the synthesis of caged compounds.

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The presence of the nitro group and the labile benzylic bromide makes the molecule susceptible to both thermal and photochemical decomposition.

Thermal Stability

This compound is known to be thermally unstable. Studies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have shown that it undergoes exothermic decomposition at elevated temperatures. It is reported to decompose violently at temperatures above 125 °C.[7]

A comparative study of the thermal stability of nitrobenzyl halide isomers revealed that bromide derivatives are less stable than chlorides, and ortho isomers are less stable than meta and para isomers. The study also indicated that m-nitrobenzyl bromide is slightly less stable than its para isomer.[8]

Table 3: Thermal Decomposition Data for Nitrobenzyl Bromide Isomers

| Isomer | Decomposition Onset Temperature (°C) (DSC) | Heat of Decomposition (J/g) | Reference(s) |

| o-Nitrobenzyl bromide | 112 | 1070 | [9] |

| m-Nitrobenzyl bromide | 256 | 914 | [9] |

| p-Nitrobenzyl bromide | 256 | 806 | [9] |

It is crucial to store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases and oxidizing agents to prevent accidental decomposition.

Shelf-Life and Storage

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its application in common synthetic transformations. These protocols are based on established procedures for related compounds and can be adapted for this compound.

Synthesis of this compound from 3-Nitrotoluene (B166867)

This procedure is adapted from the synthesis of p-nitrobenzyl bromide and involves the radical bromination of 3-nitrotoluene.

Materials:

-

3-Nitrotoluene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture while irradiating with a UV lamp. Alternatively, N-bromosuccinimide can be used as the bromine source.

-

Continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of a 3-Nitrobenzyl Ether

This protocol describes the Williamson ether synthesis using this compound and a phenol (B47542).

Materials:

-

This compound

-

A substituted phenol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or acetone

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.

Protection of a Carboxylic Acid as a 3-Nitrobenzyl Ester

This protocol details the esterification of a carboxylic acid using this compound.

Materials:

-

A carboxylic acid

-

This compound

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Acetonitrile or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid in acetonitrile.

-

Add triethylamine to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-nitrobenzyl ester, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile due to the meta-positioned nitro group. Its utility as a building block for pharmaceuticals and as a photolabile protecting group underscores its importance in modern drug discovery and development. However, its thermal instability necessitates careful handling and storage to ensure safety and maintain its chemical integrity. This guide has provided a comprehensive overview of the reactivity and stability of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical processes. It is our hope that this document will serve as a valuable resource for scientists and researchers, facilitating the effective and safe use of this important chemical intermediate. Further research into the specific reaction kinetics and long-term stability of this compound would be beneficial to further enhance its application in various fields.

References

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. nbinno.com [nbinno.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 11. scribd.com [scribd.com]

Spectroscopic Profile of 3-Nitrobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitrobenzyl bromide (CAS No. 3958-57-4), a crucial reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the predicted ¹H NMR and experimental ¹³C NMR spectral data.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR data for this compound in CDCl₃ is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.27 | t, J=2.0 Hz | 1H | H-2 (aromatic) |

| 8.17 | dd, J=8.6, 2.0 Hz | 1H | H-4 (aromatic) |

| 7.74 | m | 1H | H-6 (aromatic) |

| 7.55 | t, J=8.0 Hz | 1H | H-5 (aromatic) |

| 4.54 | s | 2H | -CH₂Br (benzylic) |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-NO₂ |

| 140.4 | C-CH₂Br |

| 135.2 | Aromatic CH |

| 129.8 | Aromatic CH |

| 123.9 | Aromatic CH |

| 122.8 | Aromatic CH |

| 31.8 | -CH₂Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1550-1475 | Strong | Asymmetric NO₂ stretch |

| 1360-1290 | Strong | Symmetric NO₂ stretch |

| 1600-1400 | Medium-Weak | Aromatic C=C stretching |

| 1300-1150 | Medium | C-H wag (-CH₂Br) |

| 690-515 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks.

| m/z | Relative Intensity (%) | Assignment |

| 217 | 5 | [M+2]⁺ (with ⁸¹Br) |

| 215 | 5 | [M]⁺ (with ⁷⁹Br) |

| 136 | 100 | [M-Br]⁺ |

| 106 | 20 | [C₇H₄O]⁺ |

| 90 | 30 | [C₇H₆]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film) : If the sample is a low-melting solid, it can be melted and pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition : Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to High-Purity 3-Nitrobenzyl Bromide for Researchers and Drug Development Professionals

Introduction

3-Nitrobenzyl bromide (CAS No: 3958-57-4), also known as α-bromo-m-nitrotoluene, is a critical reagent in organic synthesis, particularly valued within the pharmaceutical and material science sectors. Its bifunctional nature, featuring a reactive benzylic bromide for nucleophilic substitution and a nitro group that can be further transformed, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its chemical properties, key applications in drug discovery, and detailed experimental considerations.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity reagents is paramount to ensure reproducibility and success in experimental outcomes. Several reputable chemical suppliers offer this compound, typically with a purity of 98% or higher, as determined by Gas Chromatography (GC). Below is a comparative summary of offerings from major commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich (MilliporeSigma) | 222518 | ≥98% | 3958-57-4 | C₇H₆BrNO₂ | 216.03 | 58-59 (lit.) |

| Thermo Scientific Chemicals (Alfa Aesar) | A14310 | ≥98.0% (GC) | 3958-57-4 | C₇H₆BrNO₂ | 216.03 | 54.0-60.0[1] |

| Tokyo Chemical Industry (TCI) | N0625 | >98.0% (GC) | 3958-57-4 | C₇H₆BrNO₂ | 216.03 | 57.0-61.0 |

| Oakwood Chemical | 002721 | 98% | 3958-57-4 | C₇H₆BrNO₂ | 216.04 | 58-59[2] |

Note: Purity and specifications can vary by batch. Researchers should always consult the specific Certificate of Analysis (CoA) for the lot they are using.

Key Applications in Drug Development

A significant application of this compound in medicinal chemistry is in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents. Notably, it is a key precursor for 1,4-disubstituted imidazoles. These imidazole (B134444) derivatives are being investigated as potential antibacterial agents that function as inhibitors of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis. The inhibition of FabI is a promising strategy for developing new antibiotics to combat drug-resistant bacteria.

Experimental Protocols & Synthesis

The following is a representative, detailed protocol for the synthesis of a 2,4-disubstituted imidazole using an α-halo ketone, which is analogous to reactions involving this compound's reactivity profile. This procedure is adapted from a robust method reported in Organic Syntheses.[3]

Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

This procedure illustrates the condensation of an amidine with an α-halo ketone to form an imidazole ring, a reaction type where this compound can be used as an alkylating agent for various nucleophiles.

Materials:

-

Benzamidine hydrochloride monohydrate (50 g, 0.29 mol)

-

Potassium bicarbonate (54.4 g, 0.57 mol)

-

4-Methoxyphenacyl bromide (65.3 g, 0.29 mol)

-

Tetrahydrofuran (THF), anhydrous (825 mL)

-

Water (225 mL)

-

Diisopropyl ether (150 mL)

-

Hexanes (150 mL)

Procedure:

-

A 2-L, three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a mechanical stirrer.

-

The flask is charged with 500 mL of THF and 125 mL of water.

-

Benzamidine hydrochloride monohydrate is added, followed by the slow, portionwise addition of potassium bicarbonate.

-

The reaction mixture is vigorously heated to reflux.

-

A solution of 4-methoxyphenacyl bromide in 325 mL of THF is added dropwise via the addition funnel over 30 minutes while maintaining reflux.

-

After the addition is complete, the mixture is heated at reflux for 18-20 hours.

-

The mixture is then cooled in an ice bath, and the THF is removed under reduced pressure using a rotary evaporator.

-

An additional 100 mL of water is added, and the resulting suspension is stirred at 50-60°C for 30 minutes.

-

The mixture is cooled in an ice bath, and the solid product is collected by filtration.

-

The filter cake is rinsed with two 100-mL portions of water and air-dried.

-

The crude product is further purified by stirring in a mixture of 150 mL of diisopropyl ether and 150 mL of hexanes for 2 hours at room temperature.

-

The solids are collected by filtration and dried in a vacuum oven to yield the desired imidazole product.[3]

Visualizing Workflows and Reactions

Logical Workflow for Sourcing and Application

The process of selecting and utilizing a high-purity chemical like this compound in a research setting involves several key stages, from initial supplier evaluation to final experimental application.

Caption: A typical workflow for sourcing high-purity reagents and their application in synthesis.

General Reaction Pathway: N-Alkylation

This compound is an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles, a fundamental transformation in the synthesis of pharmaceutical intermediates.

References

3-Nitrobenzyl Bromide: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3-Nitrobenzyl bromide (CAS No. 3958-57-4). The following sections detail the hazardous nature of this compound, recommend stringent safety protocols, and provide guidance for its use in a laboratory setting, particularly for professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid that is white to light yellow or green in appearance. It is a vital reagent in organic synthesis, often utilized for its reactive benzyl (B1604629) bromide moiety and the electron-withdrawing properties of the nitro group.

| Property | Value | Reference |

| Synonyms | α-Bromo-3-nitrotoluene, 1-(Bromomethyl)-3-nitrobenzene | --INVALID-LINK-- |

| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow to green powder/crystals | --INVALID-LINK-- |

| Melting Point | 57-61 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water, soluble in methanol | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[1] |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects. |

| Corrosive to Metals | 1 | May be corrosive to metals.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[3] |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Irritant

Toxicology and Potential Health Effects

Hypothesized Genotoxicity Pathway

Nitroaromatic compounds, including this compound, can undergo metabolic activation to become genotoxic. The proposed pathway involves the reduction of the nitro group to form reactive intermediates that can adduct to DNA, leading to mutations and chromosomal damage.

Caption: Hypothesized genotoxicity pathway for this compound.

Safety and Handling Precautions

Engineering Controls

-

Ventilation: All work with this compound, especially handling of the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. |

Safe Handling Workflow

The following workflow should be adopted to ensure the safe handling of this compound in a laboratory setting.

Caption: A typical workflow for the safe laboratory handling of this compound.

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | Combustible solid. |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or foam. Do NOT use water. [4] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[1] |

| Firefighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.

-

Containment and Cleanup: Sweep up the spilled solid, taking care not to create dust, and place it into a suitable, labeled container for disposal. Do not allow the chemical to enter the environment.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Protect from moisture.

-

Incompatible Materials: Strong oxidizing agents, bases, alcohols, and amines.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material is considered hazardous waste.

Experimental Protocol: N-Alkylation of Imidazole (B134444) with this compound

This protocol is a representative example of a procedure using this compound and should be adapted and optimized as necessary for specific research goals. A thorough risk assessment must be conducted before commencing any experimental work.

Objective: To synthesize 1-(3-nitrobenzyl)-1H-imidazole.

Materials:

-

Imidazole

-

This compound

-

Potassium carbonate (anhydrous)

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation (in a chemical fume hood):

-

To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask.

-

-

Reaction:

-

While stirring the suspension, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up (in a chemical fume hood):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

-

Logical Framework for the Experimental Protocol

Caption: Logical flow of the experimental protocol for N-alkylation.

References

- 1. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Nitrobenzyl Bromide in Advanced Material Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide has emerged as a cornerstone chemical intermediate in the field of material science, enabling the synthesis of a diverse array of functional materials. Its unique bifunctionality, featuring a reactive benzylic bromide for facile substitution and a nitro group amenable to further chemical transformations, allows for the precise engineering of material properties. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on polymer functionalization, surface modification, and the development of photo-responsive materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows are presented to facilitate its adoption in research and development.

Introduction: The Versatility of this compound

This compound (3-NBB) is an aromatic compound characterized by a bromomethyl group and a nitro group attached to a benzene (B151609) ring at the meta position. This specific arrangement of functional groups imparts a high degree of reactivity and versatility, making it an invaluable tool for material scientists. The benzylic bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This allows for the covalent attachment of the 3-nitrobenzyl moiety to various substrates.[1]

Furthermore, the nitro group serves as a versatile chemical handle. It can be reduced to an amine, which can then be used for subsequent conjugation reactions, such as amidation or the formation of isothiocyanates.[1] This dual reactivity allows for the creation of complex, multifunctional materials with tailored properties. One of the most significant applications of the nitrobenzyl scaffold is in the design of photolabile protecting groups, where the nitro group facilitates the cleavage of a covalent bond upon exposure to UV light. This property is extensively utilized in the development of "smart" materials that can respond to external light stimuli.

Core Applications in Material Science

The unique chemical characteristics of this compound have led to its use in several key areas of material science:

-

Polymer Functionalization: 3-NBB is used to modify the side chains or end groups of polymers. This can be achieved by reacting the polymer's functional groups (e.g., hydroxyl, amino) with 3-NBB. The incorporated nitrobenzyl group can then be used to introduce other functionalities or to impart specific properties to the polymer, such as altered solubility, thermal stability, or optical characteristics.

-

Surface Modification: The surfaces of various materials, including silica (B1680970) nanoparticles and polymer films, can be functionalized using 3-NBB.[2] This allows for the tuning of surface properties like wettability, adhesion, and biocompatibility. Such modifications are crucial for applications in areas like chromatography, sensing, and biomedical devices.

-

Photocleavable Linkers and Hydrogels: The nitrobenzyl group is a well-established photolabile moiety. Materials crosslinked with derivatives of 3-NBB can be designed to degrade upon exposure to UV light.[3][4] This has led to the development of photodegradable hydrogels for controlled drug delivery, tissue engineering scaffolds, and microfluidic devices. The ability to spatially and temporally control the degradation of a material is a significant advantage in these applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a 3-Nitrobenzyl-Functionalized Polymer

This protocol describes the functionalization of a hypothetical hydroxyl-terminated polymer (Polymer-OH) with this compound.

Materials:

-

Polymer-OH (e.g., Poly(ethylene glycol))

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

-

Dissolve Polymer-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using techniques like NMR or IR spectroscopy.

-

Upon completion, precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

-

Further purify the polymer by dialysis against deionized water for 48 hours, changing the water periodically.

-

Lyophilize the purified polymer solution to obtain the dry 3-nitrobenzyl-functionalized polymer (Polymer-ONB).

Characterization:

-

¹H NMR: Confirm the incorporation of the 3-nitrobenzyl group by the appearance of characteristic aromatic proton signals.

-

FT-IR: Look for the appearance of characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹).

Preparation of a Photodegradable Hydrogel

This protocol outlines the synthesis of a photodegradable hydrogel using a difunctional 3-nitrobenzyl-based crosslinker.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

A custom-synthesized di-functional 3-nitrobenzyl crosslinker with terminal acrylate (B77674) groups (NB-diacrylate)

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare a precursor solution by dissolving PEGDA and the NB-diacrylate crosslinker in PBS. The ratio of PEGDA to NB-diacrylate will determine the crosslinking density and mechanical properties of the hydrogel.

-

Add the photoinitiator to the precursor solution at a concentration of approximately 0.05% (w/v) and vortex until fully dissolved.

-

Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a spacer).

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient time to induce photopolymerization and form the hydrogel. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

-

After polymerization, carefully remove the hydrogel from the mold and equilibrate it in fresh PBS to remove any unreacted components.

Photodegradation Study:

-

Place the hydrogel samples in PBS.

-

Expose the hydrogels to UV light (e.g., 365 nm) at a specific intensity.

-

At various time points, measure the swelling ratio and the weight loss of the hydrogels to quantify the extent of degradation.

-

The release of an encapsulated molecule can also be monitored over time by measuring its concentration in the surrounding buffer.

Surface Modification of Silica Nanoparticles

This protocol describes a general method for the surface functionalization of silica nanoparticles, which can be adapted for this compound.

Materials:

-

Silica nanoparticles (SiO₂)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene (B28343)

-

This compound

-

Triethylamine (TEA)

Procedure:

Step 1: Amination of Silica Nanoparticles

-

Disperse silica nanoparticles in anhydrous toluene by sonication.

-

Add APTES to the dispersion and reflux the mixture for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation.

-

Wash the nanoparticles several times with toluene and then ethanol to remove unreacted APTES.

-

Dry the SiO₂-NH₂ nanoparticles under vacuum.

Step 2: Functionalization with this compound

-

Disperse the dried SiO₂-NH₂ nanoparticles in anhydrous DMF.

-

Add triethylamine to the dispersion.

-

Add a solution of this compound in DMF dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the 3-nitrobenzyl-functionalized silica nanoparticles (SiO₂-NB) by centrifugation.

-

Wash the nanoparticles extensively with DMF and then ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Characterization:

-

FT-IR: Confirm the presence of the nitrobenzyl group.

-

Thermogravimetric Analysis (TGA): Quantify the amount of organic material grafted onto the nanoparticle surface.

-

Dynamic Light Scattering (DLS): Measure the size and size distribution of the functionalized nanoparticles in a suitable solvent.

Quantitative Data Presentation

The following tables summarize key quantitative data related to materials synthesized using nitrobenzyl derivatives.

Table 1: Mechanical Properties of Photodegradable Hydrogels

| Hydrogel Composition | Crosslinker Concentration | Young's Modulus (kPa) | Compressive Modulus (kPa) | Reference |

| Alginate/Polyacrylamide | ONB-1 (10 µL/mL) | ~100 | - | [5] |

| PEG-PQ(alloc) | 7.5% macromer | - | 2.38 ± 0.84 | [6] |

| Ca-alginate | 2 wt% alginate, 0.5 wt% CaCl₂ | 5 - 12 | - | [7] |

Note: ONB-1 is an o-nitrobenzyl-based crosslinker. PEG-PQ(alloc) is a poly(ethylene glycol)-based hydrogel with a specific crosslinking chemistry.

Table 2: Photocleavage and Drug Release Kinetics

| System | Linker Type | Wavelength (nm) | Release Half-life (t₁/₂) | Released Molecule | Reference |

| MTX-ONB Conjugate 4 | o-Nitrobenzyl | 365 | ~5 min | Methotrexate | [4] |

| PEO-b-PUNB-b-PEO Micelles | Polyurethane with nitrobenzyl units | 300 | Fast disintegration | Nile Red | [8] |

| ONB-crosslinked ROMP gel | ONB-ester | 365 | Varies with crosslinker structure | NBD-labeled polymer | [9] |

Note: MTX is methotrexate. PEO-b-PUNB-b-PEO is a triblock copolymer. ROMP is ring-opening metathesis polymerization. NBD is nitrobenzoxadiazole.

Visualization of Pathways and Workflows